molecular formula C33H19NO B12624331 N-(Rubicen-5-YL)benzamide CAS No. 922184-93-8

N-(Rubicen-5-YL)benzamide

Cat. No.: B12624331
CAS No.: 922184-93-8
M. Wt: 445.5 g/mol
InChI Key: PPHCGQLKXZCWHF-UHFFFAOYSA-N
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Description

N-(Rubicen-5-YL)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Rubicen-5-YL)benzamide typically involves the condensation of rubicen-5-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Rubicen-5-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-(Rubicen-5-YL)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Rubicen-5-YL)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. For example, it may induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Rubicen-5-YL)benzamide is unique due to the presence of the rubicen-5-yl group, which imparts specific chemical and biological properties

Properties

CAS No.

922184-93-8

Molecular Formula

C33H19NO

Molecular Weight

445.5 g/mol

IUPAC Name

N-rubicen-5-ylbenzamide

InChI

InChI=1S/C33H19NO/c35-33(19-8-2-1-3-9-19)34-20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H,(H,34,35)

InChI Key

PPHCGQLKXZCWHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

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